3,4-Dichloro-8-fluoroquinoline
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Overview
Description
Scientific Research Applications
3,4-Dichloro-8-fluoroquinoline has several applications in scientific research:
Medicinal Chemistry: It is used in the development of antibacterial and antiviral agents due to its ability to inhibit various enzymes.
Material Science: The compound is utilized in the synthesis of liquid crystals and dyes.
Biological Research: It serves as a tool for studying enzyme inhibition and other biochemical processes.
Mechanism of Action
Target of Action
The primary targets of 3,4-Dichloro-8-fluoroquinoline are bacterial enzymes DNA topoisomerase IV and DNA gyrase . These enzymes are involved in bacterial DNA replication .
Mode of Action
This compound interacts with its targets by inhibiting the function of these enzymes . This inhibition is a two-step process . The compound binds to these enzymes and prevents them from carrying out their role in DNA replication, leading to the death of the bacterial cell .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in bacterial DNA replication . By inhibiting DNA topoisomerase IV and DNA gyrase, the compound disrupts these pathways, preventing the bacteria from replicating their DNA and thus inhibiting their growth .
Pharmacokinetics
Fluoroquinolones, a class of compounds to which this compound belongs, are generally known to have good oral bioavailability and are widely distributed in the body .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth . By preventing the bacteria from replicating their DNA, the compound effectively stops the bacteria from proliferating .
Safety and Hazards
Preparation Methods
The synthesis of 3,4-Dichloro-8-fluoroquinoline involves several steps, typically starting with the appropriate substituted aniline derivatives. One common method includes the cyclization of substituted anilines with suitable reagents under controlled conditions . Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3,4-Dichloro-8-fluoroquinoline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a halogen atom with a nucleophile.
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, often using reagents like potassium permanganate for oxidation and sodium borohydride for reduction.
Cross-Coupling Reactions: These reactions involve the formation of carbon-carbon bonds using palladium or nickel catalysts.
Comparison with Similar Compounds
3,4-Dichloro-8-fluoroquinoline can be compared with other fluorinated quinolines such as:
- 3,4-Dichloro-7-fluoroquinoline
- 4-Chloro-8-fluoroquinoline
- 3,4-Dichloro-5,8-difluoroquinoline
These compounds share similar structural features but differ in their specific substitutions, which can affect their reactivity and applications .
Properties
IUPAC Name |
3,4-dichloro-8-fluoroquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FN/c10-6-4-13-9-5(8(6)11)2-1-3-7(9)12/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOOTOZCRFUTOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)F)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671173 |
Source
|
Record name | 3,4-Dichloro-8-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204811-28-8 |
Source
|
Record name | 3,4-Dichloro-8-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dichloro-8-fluoroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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